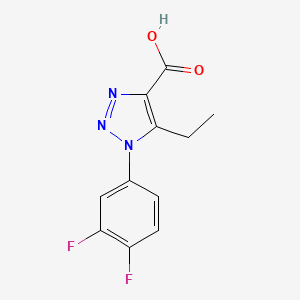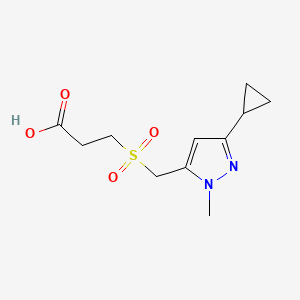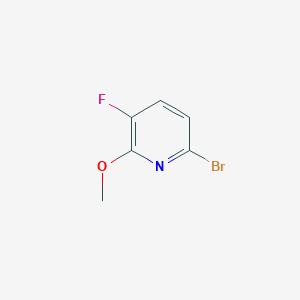
6-Chloro-2,3-difluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H2ClF2N . This compound is of significant interest due to its unique chemical properties, which arise from the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents impart distinct electronic characteristics, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-difluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to yield a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment with a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures (145°C to 190°C) produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2,3-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine compounds.
Aplicaciones Científicas De Investigación
6-Chloro-2,3-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various fluorinated compounds, which are important in materials science and catalysis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Fluorinated pyridine derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, benefiting from its unique electronic properties
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,3-difluoropyridine is primarily related to its ability to participate in various chemical reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms. These substituents influence the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
- 2,3,5-Trichloropyridine
- 2,3-Difluoropyridine
- 5-Chloro-2,3-difluoropyridine
Comparison: 6-Chloro-2,3-difluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties compared to compounds with only chlorine or fluorine substituents. For example, 2,3,5-trichloropyridine has three chlorine atoms, making it more reactive in certain substitution reactions, while 2,3-difluoropyridine lacks the chlorine atom, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C5H2ClF2N |
|---|---|
Peso molecular |
149.52 g/mol |
Nombre IUPAC |
6-chloro-2,3-difluoropyridine |
InChI |
InChI=1S/C5H2ClF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |
Clave InChI |
BHOJONNXWRPPJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)







![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)


